3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzodiazole and benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzoxazole intermediates, followed by their coupling through a sulfonyl linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes, activation of signaling cascades, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one include other benzodiazole and benzoxazole derivatives, such as:
- 2-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-13(2)20-22-16-6-4-5-7-17(16)25(20)14-11-24(12-14)30(27,28)15-8-9-19-18(10-15)23(3)21(26)29-19/h4-10,13-14H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQYPGQPAZIWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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